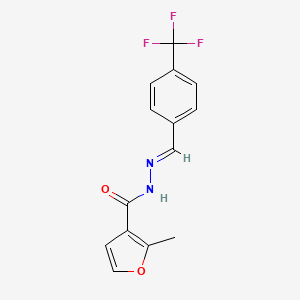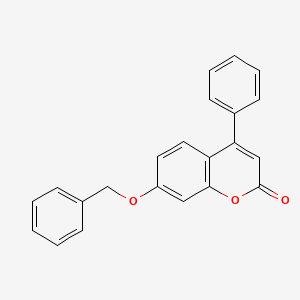![molecular formula C22H18FN7 B11668220 6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-N,N’-diphenyl-1,3,5-triazin-2,4-diamin ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazinrings aus, einem sechsgliedrigen Ring, der drei Stickstoffatome enthält, und einer Hydrazinylgruppe, die an eine Fluorbenzyliden-Einheit gebunden ist. Die Struktur der Verbindung ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, wodurch sie in der wissenschaftlichen Forschung und in industriellen Anwendungen wertvoll ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-N,N’-diphenyl-1,3,5-triazin-2,4-diamin beinhaltet typischerweise die Kondensation von 4-Fluorbenzaldehyd mit Hydrazinderivaten, gefolgt von der Cyclisierung mit Cyanurchlorid. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können das Erhitzen zur Beschleunigung der Reaktion umfassen. Der Prozess kann wie folgt zusammengefasst werden:
Kondensationsreaktion: 4-Fluorbenzaldehyd reagiert mit Hydrazinhydrat zu 4-Fluorbenzylidenhydrazin.
Cyclisierungsreaktion: Das resultierende Hydrazinderivat unterliegt der Cyclisierung mit Cyanurchlorid unter Bildung des Triazinrings.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-N,N’-diphenyl-1,3,5-triazin-2,4-diamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden oft unter wasserfreien Bedingungen durchgeführt.
Substitution: Nukleophile wie Amine oder Thiole; Reaktionen können Katalysatoren oder bestimmte pH-Bedingungen erfordern.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Oxiden führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen führen zum Ersatz des Fluoratoms durch das Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
6-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-N,N’-diphenyl-1,3,5-triazin-2,4-diamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Verwendet in der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 6-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-N,N’-diphenyl-1,3,5-triazin-2,4-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann seine potenzielle krebshemmende Aktivität die Hemmung wichtiger Enzyme beinhalten, die an der Zellproliferation beteiligt sind.
Wirkmechanismus
The mechanism of action of 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2E,6E)-2,6-Bis(4-fluorbenzyliden)cyclohexanon: Teilt die Fluorbenzyliden-Einheit, unterscheidet sich aber in der Kernstruktur.
4,6-bis[(2E)-2-(4-fluorbenzyliden)hydrazinyl]-N,N-diphenyl-1,3,5-triazin-2-amin: Ähnlicher Triazinkern, aber mit verschiedenen Substituenten.
Einzigartigkeit
6-[(2E)-2-(4-Fluorbenzyliden)hydrazinyl]-N,N’-diphenyl-1,3,5-triazin-2,4-diamin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und des Vorhandenseins der Fluorbenzyliden-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C22H18FN7 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-N-[(E)-(4-fluorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18FN7/c23-17-13-11-16(12-14-17)15-24-30-22-28-20(25-18-7-3-1-4-8-18)27-21(29-22)26-19-9-5-2-6-10-19/h1-15H,(H3,25,26,27,28,29,30)/b24-15+ |
InChI-Schlüssel |
ICYCMEHHAFFZMN-BUVRLJJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11668138.png)
![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)
![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)

![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11668191.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)
![methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)
![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)

